N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide
Description
This compound features a pyrazolo[3,4-d]pyrimidinone core substituted at the 1-position with a 3,4-dimethylphenyl group and at the 5-position with a pentanamide chain. The pyrazolo[3,4-d]pyrimidine scaffold is a heterocyclic system known for its pharmacological relevance, particularly in kinase inhibition and enzyme modulation .
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-4-5-6-16(24)21-22-11-19-17-15(18(22)25)10-20-23(17)14-8-7-12(2)13(3)9-14/h7-11H,4-6H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANINQLLRASBSJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as 3,4-dimethylphenylhydrazine and ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring, followed by further cyclization with formamide or similar reagents to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the pyrazolo[3,4-d]pyrimidine core, using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from the methyl groups.
Reduction: Formation of alcohols from the carbonyl group.
Substitution: Introduction of halogenated or nitro groups on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a promising lead compound for new drug discovery.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Pyrazolo[3,4-d]pyrimidinone Derivatives
2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide ()
- Core Structure: Shares the pyrazolo[3,4-d]pyrimidinone backbone but differs in substituents.
- Substituent Analysis :
- 1-Position : 4-Fluorophenyl (electron-withdrawing) vs. 3,4-dimethylphenyl (electron-donating). The fluorine atom may reduce metabolic stability compared to methyl groups .
- 5-Position : Acetamide (C2 chain) vs. pentanamide (C5 chain). The longer chain in the target compound increases molecular weight (MW: ~423 g/mol vs. ~380 g/mol for the analog) and lipophilicity (clogP: ~2.8 vs. ~1.9) .
- Biological Implications : The acetamide analog’s shorter chain may limit binding to hydrophobic pockets, whereas the pentanamide in the target compound could enhance target engagement.
Pentanamide-Containing Compounds
N-(3-(3,4-Dinitrobenzylamino)propyl)-5-(2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide (BDAB, )
- Core Structure: Thieno[3,4-d]imidazole vs. pyrazolo[3,4-d]pyrimidinone.
- Functional Groups: Both share a pentanamide chain, but BDAB includes a biotin-like moiety for protein binding, suggesting applications in targeted therapies or diagnostics .
- target’s ~2.8) .
Pyrimidine-Based Amides ( and )
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide ()
- Core Structure: Tetrahydropyrimidinone vs. pyrazolo[3,4-d]pyrimidinone.
- Substituents: The target’s 3,4-dimethylphenyl group contrasts with the 2,6-dimethylphenoxy group in this analog, which may sterically hinder binding .
N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimido[4,5-d]pyrimidin-10(5H)-yl)phenyl)acrylamide ()
- Core Structure : Pyrimido[4,5-d]pyrimidine fused with imidazole.
- Functionalization: The acrylamide group in this compound suggests covalent binding to targets, unlike the non-reactive pentanamide in the target .
Comparative Data Table
Research Implications and Limitations
- Structural Insights : The target’s 3,4-dimethylphenyl and pentanamide groups balance lipophilicity and hydrogen-bonding capacity, distinguishing it from analogs with shorter chains or electron-withdrawing substituents .
- Synthetic Challenges : Unlike ’s biotinylated compounds, the target may require optimized purification (e.g., silica chromatography vs. HPLC in ) .
- Data Gaps : Pharmacokinetic or target-binding data for the target compound are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a fused pyrazolo[3,4-d]pyrimidine core. The presence of a 3,4-dimethylphenyl group and a pentanamide moiety influences its biological activity. The molecular formula is , with a molecular weight of approximately 353.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 353.4 g/mol |
| Structure | Pyrazolo[3,4-d]pyrimidine core with dimethylphenyl and pentanamide substitutions |
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class, including this compound, exhibit significant anticancer activities. These compounds have been shown to inhibit various cancer cell lines through mechanisms involving:
- Inhibition of mTORC1 : Similar compounds have demonstrated the ability to reduce mTORC1 activity, leading to increased autophagy and decreased cell proliferation in cancer cells .
- Cytotoxicity : Studies have reported cytotoxic effects against several cancer cell lines, indicating potential as therapeutic agents .
The mechanisms underlying the biological activity of this compound are believed to involve:
- Targeting Specific Enzymes : Interaction with key enzymes involved in cellular signaling pathways.
- Modulation of Autophagy : Disruption of autophagic flux by interfering with mTORC1 reactivation during starvation conditions .
Interaction Studies
Molecular docking studies have been employed to elucidate the binding interactions between this compound and its biological targets. These studies reveal that the unique substitution patterns may enhance binding affinity and specificity towards certain receptors or enzymes.
Study 1: Antiproliferative Activity
A study focused on related pyrazolo[3,4-d]pyrimidine derivatives demonstrated submicromolar antiproliferative activity against pancreatic cancer cell lines (MIA PaCa-2). The compounds reduced mTORC1 activity and increased autophagic processes .
Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxicity of various derivatives against breast cancer cell lines. Results indicated that modifications in the pyrazolo core significantly affected their anticancer potency .
Q & A
Q. How to reconcile conflicting cytotoxicity data across cell lines?
- Methodological Answer : Variability often stems from differential expression of efflux pumps (e.g., P-gp) or metabolic enzymes. Conduct ATPase assays to assess P-gp interaction and use inhibitors (e.g., verapamil) in resistant lines (e.g., NCI/ADR-RES) . Normalize data to intracellular drug concentrations (LC-MS quantification) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
